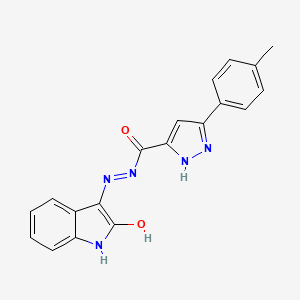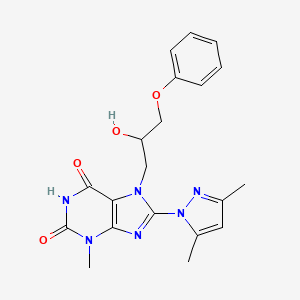
1-(3,4,5-Triethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
veratraldehyde , is an organic compound with the chemical formula C14H20O4. It belongs to the class of aryl alkyl ketones and is derived from veratrole (1,2-dimethoxybenzene). The compound features three ethoxy (-OCH2CH3) groups attached to the phenyl ring. Veratraldehyde is a colorless to pale yellow liquid with a pleasant odor.
Preparation Methods
Veratraldehyde can be synthesized through several methods:
Reimer-Tiemann Reaction: In this classic method, veratrole reacts with chloroform (CHCl) and aqueous sodium hydroxide (NaOH) to yield veratraldehyde.
Perkin Reaction: Veratrole reacts with acetic anhydride in the presence of sodium acetate to form veratraldehyde.
Industrial Production: Veratraldehyde is industrially produced by the oxidation of veratrole using air or oxygen in the presence of a catalyst (e.g., copper or silver salts).
Chemical Reactions Analysis
Veratraldehyde undergoes various reactions:
Oxidation: It can be oxidized to veratric acid (3,4,5-trimethoxybenzoic acid) using strong oxidizing agents.
Reduction: Reduction of veratraldehyde leads to veratryl alcohol (3,4,5-trimethoxybenzyl alcohol).
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Scientific Research Applications
Veratraldehyde finds applications in various fields:
Flavor and Fragrance Industry: It contributes to the aroma of certain natural products and perfumes.
Pharmaceuticals: Veratraldehyde derivatives exhibit potential antifungal, antibacterial, and antioxidant properties.
Chemical Synthesis: It serves as a building block for the synthesis of other compounds.
Mechanism of Action
The exact mechanism of veratraldehyde’s effects remains an area of ongoing research. it is believed to interact with cellular targets and pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Veratraldehyde is unique due to its triethoxy substitution pattern. Similar compounds include veratrole (1,2-dimethoxybenzene) and vanillin (4-hydroxy-3-methoxybenzaldehyde).
For further exploration, you can refer to the Sigma-Aldrich page on 1-(3,4,5-triethoxyphenyl)ethanone
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(3,4,5-triethoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O4/c1-5-16-12-8-11(10(4)15)9-13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
WMXSFSRRLUPCFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000835.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000843.png)

![N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B12000850.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000862.png)
![n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine](/img/structure/B12000870.png)





![2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy-](/img/structure/B12000915.png)
